Benzoyl-L-arginine ethyl ester
Description
Historical Context and Significance as an Enzymatic Probe
The use of synthetic substrates like N-α-Benzoyl-L-arginine ethyl ester marked a significant advancement in biochemical research, allowing for the quantitative analysis of enzyme activity through straightforward methods like spectrophotometry. nih.govscirp.org BAEE's structure, featuring a benzoyl group and an arginine residue, makes it a suitable mimic for the natural substrates of certain proteolytic enzymes. scirp.orgcymitquimica.com The ester linkage in BAEE is susceptible to hydrolysis by these enzymes, and the rate of this reaction can be monitored to determine enzymatic activity. calzyme.comrsc.org
One of the primary applications of BAEE has been in the quantitative determination of trypsin activity. caymanchem.comglpbio.com The hydrolysis of BAEE by trypsin can be measured by monitoring the change in absorbance at a specific wavelength, typically 253 nm. calzyme.comulab360.com This method provides a continuous and sensitive assay for trypsin activity, with one BAEE unit of activity defined as the amount of enzyme that produces a change in absorbance of 0.001 per minute under specific conditions of pH and temperature. ulab360.comsigmaaldrich.comneofroxx.com
Beyond trypsin, BAEE has proven to be a versatile substrate for a range of other enzymes, including:
Subtilisins: A group of serine proteases. caymanchem.comglpbio.com
Kallikreins: Both plasma and tissue forms. cymitquimica.comcaymanchem.comglpbio.com
Protein Arginine Deiminase 4 (PAD4): An enzyme involved in post-translational modification. caymanchem.comglpbio.com
Papain and Ficin (B600402): Cysteine proteases derived from plants. rsc.orgoup.com
Thrombin and Plasmin: Key enzymes in the blood coagulation cascade. cymitquimica.comsigmaaldrich.com
Clostripain: An endoproteinase with a preference for arginine residues. worthington-biochem.com
The widespread use of BAEE as a substrate is also evident in studies of enzyme inhibition. By measuring the residual activity of an enzyme on BAEE in the presence of a potential inhibitor, researchers can quantify the inhibitor's potency. calzyme.combbisolutions.com This has been particularly useful in the characterization of trypsin inhibitors from various sources. calzyme.comtandfonline.com
Role in the Elucidation of Proteolytic Enzyme Mechanisms
BAEE has been instrumental in unraveling the intricate catalytic mechanisms of proteolytic enzymes, particularly serine proteases like trypsin. mdpi.commdpi.com The study of the kinetics of BAEE hydrolysis provides insights into key aspects of enzyme function.
The generally accepted mechanism for serine protease catalysis involves a "double displacement" process with the formation of a covalent acyl-enzyme intermediate. mdpi.com Kinetic studies using BAEE have helped to dissect this mechanism into distinct steps: acylation (formation of the intermediate) and deacylation (hydrolysis of the intermediate). mdpi.com The rates of these steps can be influenced by factors such as pH, temperature, and the presence of co-solvents, and BAEE has been a valuable tool for investigating these effects. researchgate.netacs.org
For instance, the pH dependence of BAEE hydrolysis has been used to identify the ionizable groups in the active site of enzymes that are crucial for catalysis. oup.comnih.gov Studies with ficin, for example, suggested the involvement of a carboxyl and a sulfhydryl group in its active center based on the pH profile of BAEE hydrolysis. oup.com
Furthermore, comparing the hydrolysis of BAEE with other substrates, such as amides, has provided evidence for the formation of the acyl-enzyme intermediate. oup.comnih.gov The observation of a "burst" of product formation in the initial phase of the reaction, followed by a slower steady-state rate, is characteristic of a mechanism where deacylation is the rate-limiting step, a phenomenon that has been studied using BAEE.
The structural features of BAEE, including its aromatic benzoyl group, contribute to its effective binding to the active sites of enzymes like trypsin through interactions such as π-π stacking. scbt.com This enhanced affinity and the subsequent rapid cleavage make it an excellent substrate for detailed kinetic analysis. scbt.com
Recent advancements have even utilized BAEE in novel sensor technologies, such as nanopore sensors, to monitor the kinetics of trypsin-catalyzed hydrolysis at the single-molecule level in real-time. acs.org This demonstrates the enduring relevance of BAEE as a fundamental tool in the ongoing exploration of enzyme mechanisms.
Interactive Data Table: Enzymes Assayed Using BAEE
| Enzyme | Enzyme Class | Typical Application with BAEE |
| Trypsin | Serine Protease | Quantification of activity, inhibition studies calzyme.comcaymanchem.comulab360.com |
| Chymotrypsin (B1334515) | Serine Protease | Comparative inhibition studies sigmaaldrich.com |
| Subtilisin | Serine Protease | Substrate activity assays caymanchem.comglpbio.com |
| Kallikrein | Serine Protease | Activity detection caymanchem.comglpbio.com |
| Thrombin | Serine Protease | Determining esterase activity cymitquimica.com |
| Plasmin | Serine Protease | Determining esterase activity cymitquimica.com |
| Papain | Cysteine Protease | Enzyme kinetics and inhibition studies rsc.org |
| Ficin | Cysteine Protease | pH-dependent hydrolysis studies oup.comnih.gov |
| Clostripain | Cysteine Protease | Measuring reaction velocity worthington-biochem.com |
| Protein Arginine Deiminase 4 (PAD4) | Deiminase | Substrate for activity measurement caymanchem.comglpbio.com |
Interactive Data Table: Kinetic Parameters of Enzyme-Catalyzed BAEE Hydrolysis
| Enzyme | Kinetic Parameter | Value | Conditions | Reference |
| Ficin | kcat (lim) | 5.20 sec-1 | pH 3-9.5, 30°C | oup.com |
| Ficin | Km (app) | 3.32 x 10-2 M | pH 3.9-8.0 | oup.com |
| Trypsin | - | - | pH 7.6, 25°C | ulab360.com |
| Papain-hybrid nanoflowers | k | 6.44 × 10-3 s-1 | pH 7.4, 25°C | rsc.org |
| Free Papain | k | 1.79 × 10-3 s-1 | pH 7.4, 25°C | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2S)-2-benzamido-5-(diaminomethylideneamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-2-22-14(21)12(9-6-10-18-15(16)17)19-13(20)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,19,20)(H4,16,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHCCVUYCIGSW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCCN=C(N)N)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2645-08-1 (mono-hydrochloride) | |
| Record name | Benzoylarginine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50914183 | |
| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
971-21-1 | |
| Record name | Benzoylarginine ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000971211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-Carbamimidamido-1-ethoxy-1-oxopentan-2-yl)benzenecarboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50914183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Applications in Proteolytic Enzyme Assays
Spectrophotometric Quantification Methods for Enzyme Activity
The hydrolysis of BAEE by proteolytic enzymes results in the formation of Nα-benzoyl-L-arginine and ethanol. This reaction can be monitored using spectrophotometry, a technique that measures the amount of light absorbed by a sample.
Ultraviolet Spectrophotometry (e.g., at 253 nm)
A primary method for quantifying the enzymatic hydrolysis of BAEE is through ultraviolet (UV) spectrophotometry. The product of the hydrolysis, Nα-benzoyl-L-arginine, exhibits an increased absorbance at a specific wavelength, typically 253 nm, compared to the substrate BAEE. worthington-biochem.comrsc.org This change in absorbance is directly proportional to the amount of product formed and, consequently, to the enzyme's activity.
The assay is typically performed at a controlled temperature and pH, for instance, at 25°C and pH 7.6. worthington-biochem.comsigmaaldrich.comsigmaaldrich.com The rate of increase in absorbance at 253 nm is recorded over time. worthington-biochem.comsigmaaldrich.com One unit of enzyme activity, for example a BAEE unit of trypsin, is often defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under specified conditions. sigmaaldrich.comsigmaaldrich.com This method has been utilized to assess the activity of various enzymes, including papain, where the formation of Nα-benzoyl-L-arginine is detected at 253 nm. rsc.org
Continuous Rate Determination Methodologies
Continuous rate determination is a common approach when using BAEE to measure enzyme activity. sigmaaldrich.comsigmaaldrich.com This method involves continuously monitoring the change in absorbance at 253 nm over a period of time, typically for several minutes. sigmaaldrich.com The data collected allows for the calculation of the initial reaction rate, which is the most accurate representation of the enzyme's activity before substrate depletion or product inhibition becomes significant. The maximum linear rate of absorbance change is used to determine the enzyme's activity in units per milliliter or per milligram of protein. sigmaaldrich.com This continuous monitoring provides a dynamic view of the enzymatic reaction. sigmaaldrich.comsigmaaldrich.com
Evaluation of Trypsin Activity
BAEE is a cornerstone substrate for the specific assessment of trypsin, a key digestive and industrially relevant serine protease.
Trypsin-Catalyzed Hydrolysis Studies
The hydrolysis of BAEE catalyzed by trypsin is a well-characterized reaction. sigmaaldrich.comnih.govacs.org The reaction follows Michaelis-Menten kinetics, where the initial rate of hydrolysis increases with substrate concentration until the enzyme becomes saturated. capes.gov.br The process involves the cleavage of the ester bond in BAEE to produce Nα-benzoyl-L-arginine and ethanol. sigmaaldrich.comsigmaaldrich.com This specific interaction is due to trypsin's preference for cleaving peptide bonds at the carboxyl side of arginine and lysine (B10760008) residues. The benzoyl and ethyl ester groups of BAEE mimic this natural substrate preference. acs.org Studies have investigated this hydrolysis under various conditions, including different pH levels and in the presence of organic solvents, providing insights into the enzyme's catalytic mechanism and stability. nih.govcapes.gov.br
Assessment in Various Biological Samples and Experimental Conditions
BAEE is utilized to measure trypsin activity in a wide array of biological and experimental contexts. nih.govsigmaaldrich.com For instance, it has been used to determine trypsin activity in extracts of papaya plant parts and in the tail tendon fascicles of rats. sigmaaldrich.com The assay's versatility allows for its application in diverse sample types, from purified enzyme solutions to complex biological mixtures. sigmaaldrich.comnih.govsigmaaldrich.com Furthermore, the BAEE assay is employed to evaluate the impact of various factors on trypsin activity, such as the presence of inhibitors or different denaturants. waters.comraco.cat This makes it an invaluable tool for understanding the regulation of trypsin activity in physiological and pathological processes, as well as for quality control in industrial applications. acs.orgraco.cat
Applications in Cysteine Protease Research
BAEe is also an important substrate for studying the kinetics of several cysteine proteases, providing insights into their catalytic mechanisms. researchgate.net
Papain, a cysteine protease extracted from papaya, readily hydrolyzes BAEe. This reaction is a standard method for assaying papain activity, with one unit of activity often defined by the amount of enzyme that hydrolyzes one micromole of BAEe per minute at a specific pH and temperature. The optimal pH for the papain-catalyzed hydrolysis of BAEe is generally in the range of 6.0 to 7.0. Kinetic studies have been conducted to determine the Michaelis-Menten parameters for this reaction, providing a basis for understanding the enzyme's substrate specificity and catalytic efficiency.
Ficin (B600402), a cysteine protease from the latex of fig trees, also catalyzes the hydrolysis of BAEe. Detailed kinetic studies have explored the effect of pH on this reaction. The catalytic rate constant (kcat) and Michaelis constant (Km) for the hydrolysis of BAEe by ficin are dependent on the ionization state of specific groups within the enzyme's active site. The pH optimum for the ficin-catalyzed hydrolysis of BAEe is around 6.5.
Bromelain (B1164189), a mixture of proteases found in pineapple, is another cysteine protease for which BAEe is a commonly used substrate. researchgate.net The hydrolysis of BAEe by bromelain has been the subject of kinetic analysis to characterize the enzyme's activity. niscair.res.in Studies have reported kinetic parameters for stem bromelain, highlighting its affinity for and catalytic action on BAEe. The pH optimum for the hydrolysis of BAEe by stem bromelain falls in the range of 5.0 to 6.0.
Table 2: Kinetic Parameters for Stem Bromelain with BAEe as a Substrate
| Parameter | Value | Reference |
| Km | 1.17 mM | unitus.it |
| Vmax | 0.25 µmol/min | unitus.it |
Research into Arginine Ester Hydrolases
Arginine ester hydrolases are a group of enzymes that catalyze the hydrolysis of the ester bond in arginine esters like BAEE. Research in this area, facilitated by the use of BAEE, has led to the characterization of numerous such enzymes from various biological sources.
Characterization of Novel Esterases
The quest to identify and characterize new enzymes with potential therapeutic or biotechnological applications often involves screening for activity against specific substrates. BAEE is a valuable tool in this process for identifying and characterizing novel arginine-specific esterases.
One such example is the characterization of human peptidylarginine deiminase 2 (hPAD2), a calcium-dependent enzyme that converts arginine residues to citrulline. researchgate.netacs.orgacs.org While its primary function is not ester hydrolysis, its activity can be studied using BAEE. Steady-state kinetic analysis of recombinant hPAD2 was performed using BAEE as the substrate. The conversion of BAEE to benzoyl-L-citrulline ethyl ester was monitored to determine key kinetic parameters. researchgate.net
The study utilized a standard Michaelis-Menten curve and a Lineweaver-Burk plot to analyze the enzyme's kinetics. researchgate.net This analysis revealed that PAD2 selectively deiminates BAEE, and molecular dynamics simulations have been used to understand the critical role of active site residues like Cys647, Asp473, and His471 in substrate binding and catalysis. acs.orgresearchgate.net The kinetic parameters determined from this research provide insight into the enzyme's efficiency and substrate affinity. researchgate.net
Table 1: Steady-State Kinetic Parameters for hPAD2 with BAEE as Substrate
| Kinetic Parameter | Value |
|---|---|
| Km (Apparent Affinity) | 0.27 ± 0.06 mM |
| Vmax (Maximum Velocity) | 0.0052 ± 0.0002 µmol/min |
| kcat (Turnover Number) | 3.2 ± 0.1 min-1 |
| kcat/Km (Specificity Constant) | 11,700 M-1s-1 |
Data derived from studies on human peptidylarginine deiminase 2. researchgate.net
Studies on Snake Venom Enzymes
Snake venoms are a rich source of biologically active proteins and enzymes, including a variety of arginine ester hydrolases. BAEE has been instrumental in the isolation and characterization of these enzymes, revealing their biochemical properties and potential physiological roles.
Research on the venom of the Mojave rattlesnake (Crotalus scutulatus scutulatus) led to the investigation of two arginine ester hydrolases, designated AAEI and AAEII. nih.gov Both enzymes were found to actively hydrolyze BAEE, with optimal activity in a pH range of 8.0-8.5. nih.gov Similarly, two arginine ester hydrolases (EI and EII) from the venom of the common viper (Vipera berus berus) were shown to hydrolyze BAEE. nih.gov Kinetic studies determined the Michaelis constant (Km) for these enzymes with BAEE, providing a measure of their substrate affinity. nih.govnih.gov
The venom of the horned viper (Cerastes cerastes) contains a serine proteinase with potent arginine-esterase activity, which was characterized using BAEE. nih.gov This enzyme demonstrated a Km value of 3.0 x 10-4 M with BAEE as the substrate. nih.gov Furthermore, studies on the venom of the hump-nosed pit viper (Hypnale hypnale) identified thrombin-like enzymes that exhibited arginine ester hydrolase activity, as demonstrated by their ability to hydrolyze BAEE. scielo.brresearchgate.netresearchgate.net This esterolytic activity indicates a specific binding affinity for arginine residues within their substrates. scielo.brresearchgate.net
Even the venom of the beaded lizard (Heloderma horridum) has been found to contain a toxin, gilatoxin, with arginine ester hydrolase activity that can be assayed using BAEE. mdpi.comsi.edu
These studies, summarized in the table below, highlight the utility of BAEE in elucidating the enzymatic diversity within snake and lizard venoms. The kinetic data obtained helps in comparing the efficiency of these enzymes and understanding their structure-function relationships.
Table 2: Kinetic and Biochemical Properties of Venom Arginine Ester Hydrolases with BAEE
| Venom Source | Enzyme | Optimal pH | Km for BAEE | Other Substrates Hydrolyzed |
|---|---|---|---|---|
| Crotalus scutulatus scutulatus | AAEI & AAEII | 8.0 - 8.5 | Determined | BAME, TAME, Ac-Phe-Arg-OMe |
| Vipera berus berus | EI | N/A | 3.3 x 10-5 M | TAME, Pro-Phe-Arg-MCA |
| Vipera berus berus | EII | N/A | 2.7 x 10-5 M | TAME, Pro-Phe-Arg-MCA |
| Cerastes cerastes | Serine Proteinase | N/A | 3.0 x 10-4 M | CBS 34-47, Casein |
| Hypnale hypnale | Thrombin-like enzymes | N/A | Not specified | Not specified |
| Heloderma horridum | Gilatoxin | N/A | Not specified | TAME, ATEE |
Enzyme Kinetics and Mechanistic Studies
Determination of Kinetic Parameters (e.g., K_m, k_cat)
The hydrolysis of BAEE by enzymes such as trypsin follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. capes.gov.br The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), indicating the affinity of the enzyme for the substrate. The catalytic constant (k_cat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate.
Kinetic parameters for the hydrolysis of BAEE by trypsin have been determined under various conditions. For instance, in the presence of 1 M sodium chloride, the K_m for trypsin-catalyzed hydrolysis of BAEE was found to decrease, while the k_cat increased with the increasing kosmotropic character of anions (perchlorate < bromide < chloride < sulfate). researchgate.net This suggests that certain salts can enhance both the binding of BAEE to trypsin and the catalytic efficiency of the enzyme. researchgate.net
| Enzyme | Substrate | Kinetic Parameter | Value | Conditions | Reference |
| Trypsin | BAEE | K_m | Varies | Dependent on salt concentration and type. Decreases with increasing kosmotropic character of anions. | researchgate.net |
| Trypsin | BAEE | k_cat | Varies | Dependent on salt concentration and type. Increases with increasing kosmotropic character of anions. | researchgate.net |
| α-Chymotrypsin | BTEE | K_m | 0.28 mM | [E]=0.8 uM | diva-portal.org |
| α-Chymotrypsin | BTEE | k_cat | 350 min⁻¹ | [E]=0.8 uM | diva-portal.org |
Influence of Environmental Factors on Enzyme Activity
The catalytic activity of enzymes is highly sensitive to environmental conditions. The hydrolysis of BAEE serves as a valuable model for investigating these influences.
pH Dependence of Hydrolysis
The rate of BAEE hydrolysis by trypsin is significantly dependent on pH. The optimal pH for trypsin activity is generally in the range of 7 to 9. sigmaaldrich.comsigmaaldrich.com Studies have shown that the catalytic efficiency (k_cat/K_m) of trypsin is maximal at alkaline pH values and decreases as the pH becomes more acidic. acs.org This pH dependence is attributed to the ionization states of key amino acid residues in the enzyme's active site, such as histidine-57 and aspartate-189. acs.org For instance, the pKa of the active site histidine-57 is around 6.75, and its protonation at lower pH leads to a loss of catalytic activity. acs.org Trypsin has been observed to be slowly denatured between pH 6 and 4.25, with rapid denaturation occurring between pH 4.25 and 3.75. nih.gov
Temperature Effects on Enzyme Kinetics
Temperature plays a crucial role in enzyme kinetics, influencing both the rate of reaction and the stability of the enzyme. For most enzymes, an increase in temperature will increase the reaction rate up to an optimal point, beyond which the enzyme begins to denature and lose activity. creative-enzymes.comsavemyexams.com Spectroscopic assays using BAEE have demonstrated that the initial activity of trypsin increases with temperature, with an optimal range observed between 47 to 57 °C. nih.gov However, at higher temperatures, the enzyme's stability decreases, leading to a decline in cumulative activity over time. nih.gov The addition of calcium ions has been shown to significantly enhance the thermal stability of trypsin and increase its initial activity. nih.gov For example, at 47 °C, the presence of calcium can lead to a 25-fold increase in trypsin stability. nih.gov
Solvent Effects on Enzyme Catalysis
The nature of the solvent can profoundly impact enzyme structure and function. While aqueous solutions are the natural environment for most enzymes, studies in organic solvents provide insights into enzyme stability and catalysis under non-native conditions. The use of BAEE has been instrumental in assessing trypsin activity in mixed aqueous-organic solvent systems. caymanchem.comscirp.org It has been observed that polar organic solvents can strip water from the enzyme, which can lead to conformational changes and altered catalytic activity. dcu.ie The hydrolysis of BAEE by trypsin in deuterium (B1214612) oxide (D₂O) compared to water (H₂O) results in a solvent isotope effect on the k_cat, with reported values around 2.5 to 2.6, suggesting the involvement of proton transfer in the rate-determining step. tandfonline.comresearchgate.net
Investigating Enzyme Inhibition Mechanisms
BAEE is a valuable tool for studying the mechanisms of enzyme inhibitors. By measuring the rate of BAEE hydrolysis in the presence of a potential inhibitor, researchers can determine the type of inhibition (e.g., competitive, non-competitive, irreversible) and quantify the inhibitor's potency (e.g., K_i, IC₅₀). frontiersin.orgmdpi.com For example, benzamidine (B55565) and its derivatives are well-known competitive inhibitors of trypsin, and their effects on BAEE hydrolysis have been extensively studied. researchgate.netnih.gov The progress curves of BAEE hydrolysis in the presence of irreversible inhibitors show a characteristic time-dependent decrease in enzyme activity, allowing for the determination of kinetic constants for inhibitor binding and inactivation. frontiersin.org Various natural and synthetic inhibitors, including those from soybean, lima bean, and bovine pancreas, have been characterized using BAEE as the substrate. sigmaaldrich.comsigmaaldrich.comcalzyme.com
Structural and Mechanistic Insights from Enzyme-Substrate Interactions
The interaction between an enzyme and its substrate is fundamental to its catalytic mechanism. The use of substrate analogs like BAEE, in conjunction with structural biology techniques such as X-ray crystallography, provides detailed insights into these interactions. The benzoyl group of BAEE is thought to engage in π-π stacking interactions within the enzyme's active site, contributing to its binding. scbt.com The positively charged arginine side chain of BAEE interacts with the negatively charged aspartate-189 residue at the bottom of the S1 specificity pocket of trypsin, which is a key determinant of the enzyme's specificity for lysine (B10760008) and arginine residues. researchgate.netpnas.orgbu.edu The formation of the enzyme-substrate complex induces conformational changes in the enzyme, which are crucial for catalysis. researchgate.net Studies with BAEE have helped to elucidate the roles of key active site residues, such as the catalytic triad (B1167595) (serine, histidine, and aspartate), in the acylation and deacylation steps of the hydrolytic mechanism. researchgate.netacs.org
Investigations into Protein Arginine Deiminases Pads
Benzoyl-L-arginine Ethyl Ester as a Substrate for PAD Activity
This compound is a non-natural, synthetic substrate widely used in assays to measure the enzymatic activity of PADs. caymanchem.comcaymanchem.com Its structure mimics the natural arginine substrates of these enzymes, allowing it to be recognized and catalytically converted. The primary use of BAEE is in colorimetric and fluorescent assays designed for high-throughput screening and kinetic analysis of PADs. nih.govcaymanchem.com
The enzymatic conversion of BAEE by PADs results in the production of benzoyl-L-citrulline ethyl ester and ammonia (B1221849) in equimolar amounts. nih.govnih.gov This reaction forms the basis of several detection methods:
Colorimetric Assays : One common method involves the detection of the citrulline product. After the enzymatic reaction, a color solution containing reagents like diacetyl monoxime and antipyrine (B355649) is added under acidic conditions. This mixture reacts specifically with the ureido group of the citrulline product to yield a colored compound, typically yellow or pink, which can be quantified by measuring its absorbance at a specific wavelength (e.g., 464 nm). nih.gov
Ammonia Detection Assays : Alternatively, the amount of ammonia produced during the reaction can be measured. These assays often use a detector that reacts with ammonia to generate a fluorescent product, providing a sensitive measure of PAD activity. caymanchem.comvt.edu
These BAEE-based assays are instrumental for determining the presence and activity of PADs in various biological samples and for screening potential enzyme inhibitors. nih.govnih.gov
Kinetic Characterization of PAD Isoforms (e.g., PAD4)
The use of this compound has been fundamental in determining the steady-state kinetic parameters for various PAD isoforms, providing insights into their catalytic efficiency and substrate affinity. nih.govnih.gov Researchers have characterized several PADs, including PAD1, PAD2, PAD3, and PAD4, using BAEE as the substrate. nih.govacs.org
For PAD4, a well-studied isoform implicated in rheumatoid arthritis, Km values for BAEE are typically in the high micromolar to low millimolar range, with kcat values ranging from approximately 2.8 to 6.6 s⁻¹. nih.gov Studies on PAD2 have shown it selectively deiminates BAEE with a kcat/Km value of 11,700 M⁻¹s⁻¹. acs.orgnih.gov
| PAD Isoform | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| PAD1 | 150 ± 30 | 1.5 ± 0.1 | 10,000 | nih.gov |
| PAD2 | 270 ± 60 | 3.2 ± 0.2 | 11,700 | nih.gov |
| PAD3 | 1100 ± 200 | 0.012 ± 0.001 | 11 | nih.gov |
| PAD4 | 240 ± 50 | 6.6 ± 0.5 | 27,500 | nih.gov |
Note: Kinetic parameters can vary between studies due to different experimental conditions.
These kinetic characterizations are crucial for comparing the activity of different PAD isoforms and for evaluating the potency and mechanism of action of newly developed PAD inhibitors. nih.gov
Contributions to Understanding PADs in Physiological and Pathophysiological Contexts
Assays utilizing this compound have significantly advanced the understanding of the roles PAD enzymes play in health and disease. nih.gov Dysregulated PAD activity is associated with numerous human diseases, including rheumatoid arthritis, multiple sclerosis, ulcerative colitis, and various cancers. nih.govcncb.ac.cn
The ability to reliably quantify PAD activity using BAEE has been pivotal in several areas of research:
Disease Pathogenesis : BAEE-based assays have helped confirm elevated PAD activity in patient samples, such as synovial fluid from individuals with rheumatoid arthritis, strengthening the link between citrullination and disease pathology. researchgate.net
Inhibitor Development : The development of therapeutic agents targeting PADs relies heavily on high-throughput screening assays. BAEE is a standard substrate in these screens to identify and characterize compounds that can inhibit PAD activity. nih.gov The kinetic data derived from these assays are essential for optimizing the potency and selectivity of potential drug candidates. nih.gov
Understanding Enzyme Regulation : Studies using BAEE have facilitated the investigation of how PAD activity is regulated, particularly its strong dependence on calcium ions. Researchers have been able to determine the calcium concentrations required for the activation of different PAD isoforms. nih.govnih.gov
By providing a standardized and reproducible method for measuring enzyme activity, the use of this compound has been indispensable for elucidating the function of PADs and validating them as therapeutic targets for a range of inflammatory and autoimmune diseases. nih.govvt.edu
Biological Interactions and Cellular Effects As a Research Tool/probe
Vasodilatory Properties and Vascular Effects
BAEE has been a subject of interest for its ability to relax blood vessels, a property that is critical in understanding vascular health and disease.
The interaction of BAEE with the Endothelium-Derived Relaxing Factor (EDRF)/Nitric Oxide (NO) pathway is complex and has been a topic of scientific debate. EDRF, now known to be largely nitric oxide, is a crucial signaling molecule that causes vasodilation.
Initial research suggested that BAEE's vasodilatory effects were linked to the EDRF/NO pathway. Studies on isolated guinea pig hearts showed that the decrease in coronary perfusion pressure caused by BAEE was counteracted by inhibitors of endothelium-dependent relaxation, such as hemoglobin and N-monomethyl L-arginine. medchemexpress.com This led to the hypothesis that BAEE's mechanism of action involved the generation of an EDRF-like substance. medchemexpress.com Similarly, in pre-contracted rat aortic rings, the relaxation induced by BAEE was abolished by methylene (B1212753) blue, an inhibitor of soluble guanylyl cyclase, a key enzyme in the NO signaling cascade. diva-portal.org
However, other studies have presented conflicting evidence, suggesting that BAEE's vasodilatory action may be independent of the classical L-arginine-NO pathway. In the guinea pig pulmonary artery, the vasorelaxation caused by BAEE was not blocked by an inhibitor of EDRF/NO synthesis from L-arginine, nor was it enhanced by a scavenger of superoxide (B77818) anions that would typically prolong the action of EDRF. rsc.org Furthermore, the removal of the endothelium, the primary source of EDRF, actually increased the vasodilatory effect of BAEE, suggesting a direct action on the vascular smooth muscle. rsc.org These findings support the notion that while L-arginine is the direct precursor for NO synthesis, BAEE-related compounds might act through different mechanisms. rsc.orgnih.govresearchgate.net
Table 1: Research Findings on BAEE's Interaction with the EDRF/NO Pathway
| Experimental Model | Key Findings | Conclusion on EDRF/NO Involvement | Citation(s) |
|---|---|---|---|
| Isolated Guinea Pig Heart | Vasodilation antagonized by hemoglobin and N-monomethyl L-arginine. | Suggests involvement of EDRF/NO-like agents. | medchemexpress.com |
| Rat Aortic Rings | Relaxation abolished by methylene blue. | Implies a role for the guanylyl cyclase pathway, downstream of NO. | diva-portal.org |
| Guinea Pig Pulmonary Artery | Vasorelaxation not antagonized by an EDRF/NO synthesis inhibitor; potentiated by endothelium removal. | Suggests a direct action on vascular smooth muscle, independent of EDRF/NO synthesis. | rsc.org |
| Cultured Bovine Aortic Endothelial Cells | BAEE could not substitute for L-arginine in overcoming inhibition of NO biosynthesis. | Indicates BAEE is not a direct precursor for EDRF/NO. | rsc.org |
In isolated guinea pig hearts, BAEE has been demonstrated to cause a significant, dose-dependent decrease in coronary perfusion pressure. medchemexpress.com This effect indicates a potent vasodilatory action on the coronary circulation. The effect was reproducible and notably greater than that of L-arginine itself. medchemexpress.com The antagonism of this effect by inhibitors of endothelium-dependent relaxation further underscores its potent vascular effects. medchemexpress.com
While direct and extensive studies on BAEE's modulation of superoxide production in vascular tissues are limited, its use as a substrate in assays can be linked to processes involving reactive oxygen species. For instance, BAEE has been utilized in assays to monitor the activity of enzymes that can be released during inflammatory processes where superoxide production is a key event. In studies of neutrophil activation, a process associated with superoxide release, BAEE has been used as a substrate to measure protease activity.
Role in Studying Cellular Metabolism and Signaling Pathways
Beyond its vascular effects, BAEE is a widely used research tool for investigating specific cellular metabolic and signaling pathways, primarily through its function as an enzyme substrate.
BAEE serves as a nonpeptide substrate for a variety of proteases and deiminases. caymanchem.com This characteristic makes it instrumental in the quantification of the activity of enzymes such as trypsin, kallikreins, subtilisins, and protein arginine deiminase 4 (PAD4). caymanchem.com The enzymatic hydrolysis of BAEE can be monitored spectrophotometrically, providing a means to study the kinetics and inhibition of these enzymes, which are involved in numerous physiological and pathological processes. oncotarget.comsigmaaldrich.com
For example, BAEE is a prototype substrate for trypsin, and its hydrolysis is a standard method for assaying trypsin activity in various biological samples. embopress.org It has also been employed to assess the activity of tissue kallikrein, an enzyme implicated in signaling pathways related to blood pressure regulation and inflammation. caymanchem.com Furthermore, the use of BAEE extends to studying protein arginine deiminase 4 (PAD4), an enzyme involved in gene regulation and implicated in autoimmune diseases like rheumatoid arthritis through its role as a transcriptional corepressor. caymanchem.com
While BAEE is a valuable tool for studying specific enzymatic pathways, there is limited evidence to suggest it has a broad, direct impact on general cellular energy metabolism, such as glycolysis or mitochondrial ATP production. One study noted that clostripain, a protease for which BAEE is a substrate, did not affect mitochondrial function in isolated islets at certain concentrations, an indirect observation suggesting that at the concentrations used for protease assays, the downstream effects on core metabolism may not be significant. diva-portal.org
Table 2: Application of Benzoyl-L-arginine ethyl ester in Enzyme Assays
| Enzyme | Role of this compound | Significance in Cellular Research | Citation(s) |
|---|---|---|---|
| Trypsin | Substrate for activity quantification. | Studying protein digestion, enzyme kinetics, and inhibitor screening. | embopress.org |
| Kallikreins | Substrate for activity measurement. | Investigating signaling in blood pressure regulation and inflammation. | caymanchem.com |
| Subtilisins | Substrate for studying esteratic reactions. | Understanding broad-spectrum protease activity. | caymanchem.com |
| Protein Arginine Deiminase 4 (PAD4) | Substrate for kinetic characterization. | Researching gene regulation, chromatin modification, and autoimmune diseases. | caymanchem.com |
| Clostripain | Substrate for measuring enzymatic units. | Used in tissue dissociation and cell isolation protocols. | diva-portal.org |
Advanced Methodological Applications and Analytical Techniques
Utilization in Mass Spectrometry (e.g., MALDI)
Matrix-assisted laser desorption/ionization-time-of-flight mass spectrometry (MALDI-TOF-MS) is a powerful analytical technique used for the determination of molecular weights and structural characterization of macromolecules. researchgate.netpsu.edu While highly effective for large molecules like proteins, the analysis of low molecular weight compounds can be challenging due to interference from the matrix ions in the lower mass range. psu.eduresearchgate.net
BAEE has been utilized as a model small molecule to investigate and optimize MALDI-MS methods. In one study, the mass spectra of Nα-benzoyl-L-arginine ethyl ester hydrochloride were obtained using both a traditional organic matrix, α-cyano-4-hydroxycinnamic acid (CHCA), and a novel carbon nanotube matrix. researchgate.net The results demonstrated that the carbon nanotube matrix effectively eliminated matrix ion interference and resulted in minimal fragmentation of the BAEE analyte. researchgate.net This highlights the use of BAEE in developing and validating new matrix materials for improved analysis of small molecules by MALDI-MS.
The signal for BAEE was observed at an m/z of 307.87 [M-Cl]⁺. researchgate.netresearchgate.net The use of different matrices can significantly impact the quality of the resulting spectra, and BAEE serves as a useful standard for comparing their performance. researchgate.netresearchgate.net
Application in Enzyme Immobilization Studies
Enzyme immobilization is a critical process for enhancing enzyme stability and enabling their reuse in industrial applications. rsc.org BAEE is a key substrate for assessing the efficiency and kinetics of immobilized enzymes, particularly proteases like trypsin and papain. rsc.orgnih.govub.ro The hydrolysis of BAEE by the immobilized enzyme provides a direct measure of its retained catalytic activity. nih.govnih.gov
Several studies have utilized BAEE to characterize and compare different immobilization techniques. For instance, the immobilization of trypsin on monolithic supports activated with epoxy and imidazole (B134444) carbamate (B1207046) groups was evaluated by measuring the hydrolysis of BAEE. nih.gov The results showed that trypsin immobilized via imidazole carbamate groups exhibited significantly higher activity—11.45 times greater—than when immobilized on the epoxy matrix. nih.gov Furthermore, the immobilization kinetics were much faster with the imidazole carbamate support, reaching maximum activity within 5 minutes. nih.gov
In another application, papain was immobilized within a hierarchical flower-like structure composed of Cu3(PO4)2•3H2O. rsc.org The enzymatic activity of these hybrid nanoflowers was determined using BAEE as the substrate, demonstrating a remarkably high increase in activity compared to free papain. rsc.org Similarly, BAEE was used to evaluate the efficiency of trypsin immobilized on stainless steel coupons, a method aimed at preventing biofilm formation. ub.ro
The activity of immobilized trypsin has also been assessed in microreactors. nih.govresearchgate.net An LC-UV method was developed to separate BAEE from its hydrolysis product, Nα-benzoyl-L-arginine (BA), allowing for the calculation of kinetic parameters such as the Michaelis-Menten constant (Km). researchgate.net For immobilized trypsin, the Km was found to be 20.7 mM, compared to 4.8 mM for free trypsin, indicating a lower affinity for the substrate after immobilization. researchgate.net
Comparative Analysis with Other Enzymatic Substrates
BAEE is a widely recognized substrate for trypsin and other proteases, but its performance and the results it yields are often compared with other substrates to understand enzyme specificity and reaction kinetics. nih.govbenthamopen.comtandfonline.com Common substrates used in comparative analyses include N-benzoyl-L-tyrosine ethyl ester (BTEE) for chymotrypsin (B1334515), Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA), and proteinaceous substrates like casein. nih.govbenthamopen.comtandfonline.com
Studies have shown that different substrates can yield varying results for enzyme activity and inhibition. For example, two distinct alkaline proteases were separated from human skin extract: one that preferentially splits ATEE (a chymotrypsin substrate) and another that hydrolyzes BAEE (a trypsin substrate). nih.gov This demonstrates the utility of using multiple substrates to differentiate between proteases with different specificities.
In the context of protease inhibitors, the choice of substrate can significantly influence the measured inhibitory values. benthamopen.com Differences have been reported between inhibitory values obtained using BAEE versus casein for soybean protease inhibitors. benthamopen.com Similarly, for potato protease inhibitors, more pronounced differences were observed between L-BAPA and azocasein. benthamopen.com
The hydrolysis of BAEE has also been compared to that of α-N-benzoyl-l-argininamide (BAA) when catalyzed by the plant-derived enzyme ficin (B600402). oup.com The kinetic parameters for the hydrolysis of both substrates were determined, providing insights into the enzyme's mechanism. oup.com
| Substrate | Enzyme(s) | Key Comparative Findings |
| Nα-Benzoyl-L-arginine ethyl ester (BAEE) | Trypsin, Papain, Ficin, Kallikreins, Subtilisins, Protein Arginine Deiminase 4 rsc.orgnih.govoup.comcaymanchem.comsigmaaldrich.com | Standard substrate for trypsin-like activity. Used to differentiate proteases. nih.gov Yields different inhibitory values compared to protein substrates like casein. benthamopen.com |
| N-Benzoyl-L-tyrosine ethyl ester (BTEE) | Chymotrypsin tandfonline.com | Used to assay chymotrypsin activity, allowing for differentiation from trypsin activity which is measured by BAEE. nih.govtandfonline.com |
| Nα-Benzoyl-L-arginine-p-nitroanilide (BAPNA) | Trypsin tandfonline.com | A chromogenic substrate often used for determining kinetic constants like the inhibition constant (Ki). tandfonline.com |
| Casein / Azocasein | Trypsin, various proteases benthamopen.com | A protein substrate that can be less specific than synthetic substrates. benthamopen.com Can be advantageous in complex mixtures where chromogenic assays are unsuitable. benthamopen.com |
| α-N-Benzoyl-l-argininamide (BAA) | Ficin, Papain oup.comacs.org | Used in kinetic studies to compare the hydrolysis of an amide bond versus the ester bond in BAEE by the same enzyme. oup.com |
| p-Toluene-sulfonyl-L-arginine methyl ester (TAME) | Trypsin ulab360.com | Another synthetic substrate for trypsin, with activity sometimes expressed in TAME units. ulab360.com |
Development of Novel Assay Protocols
BAEE is frequently used in the development and validation of new assay protocols for measuring protease activity. sigmaaldrich.comabcam.commdpi.com These assays are crucial for both basic research and clinical diagnostics. The hydrolysis of BAEE can be monitored spectrophotometrically by measuring the increase in absorbance at 253 nm. sigmaaldrich.comcalzyme.com
A standard trypsin assay protocol involves incubating the enzyme with a buffered solution of BAEE at a specific pH and temperature (e.g., pH 7.6 at 25 °C) and recording the rate of change in absorbance. ulab360.comsigmaaldrich.com This principle is adapted for various applications, including the development of colorimetric assay kits and diagnostic tools.
For instance, a novel trypsin-like peptidase activity assay kit, ADCHECK, was developed to detect red-complex bacteria associated with periodontal disease. mdpi.com The kit's scoring system is correlated to trypsin activity units, which are defined based on the hydrolysis of BAEE. mdpi.com
Furthermore, BAEE has been instrumental in creating new methods for studying enzyme kinetics in non-standard conditions, such as in mixed organic-aqueous solvents or at subzero temperatures. caymanchem.comresearchgate.net For example, the tryptic hydrolysis of BAEE has been studied in various organic solvents to understand the effect of the solvent on enzyme kinetics. researchgate.net
LC-UV methods have also been developed to improve the analysis of BAEE hydrolysis, allowing for the clear separation of the substrate from its product, BA. researchgate.net This chromatographic approach offers a more detailed analysis compared to simple spectrophotometric measurements.
| Assay Protocol Feature | Description | Key Parameters / Findings |
| Standard Spectrophotometric Assay | Measures the increase in absorbance at 253 nm as BAEE is hydrolyzed by trypsin. sigmaaldrich.com | pH: 7.6, Temperature: 25 °C. One BAEE unit of trypsin activity produces a ΔA253 of 0.001 per minute. sigmaaldrich.com |
| Colorimetric Assay Kits | Utilizes a substrate that, upon cleavage by the enzyme, produces a colored product (e.g., p-nitroaniline) measured at a specific wavelength (e.g., 405 nm). abcam.com | Allows for quantification of trypsin activity in various samples, often with a detection range of 10-100 mU. abcam.com |
| Diagnostic Peptidase Activity Assay | A chair-side test to detect trypsin-like enzymes from bacteria, for example in periodontal disease diagnostics. mdpi.com | The test result is often a color change, scored to correlate with standard trypsin units defined by BAEE hydrolysis. mdpi.com |
| LC-UV Based Assay | A chromatographic method to separate and quantify BAEE and its product, BA, providing a detailed kinetic analysis. researchgate.net | Allows for the determination of Km and Vmax for both free and immobilized enzymes. For immobilized trypsin, Km was 20.7 mM. researchgate.net |
| Assays in Non-Aqueous Solvents | Protocols developed to study enzyme activity in mixed solvent systems (e.g., water-glycerol, water-DMSO). researchgate.net | Enables the study of enzyme kinetics under conditions that can alter the pK of ionizable groups in the active site. researchgate.net |
Future Directions and Emerging Research Avenues
Exploration in New Enzymatic Systems
Benzoyl-L-arginine ethyl ester is a well-established substrate for a variety of well-known proteases, including trypsin, papain, and thrombin. himedialabs.comsigmaaldrich.com Its utility stems from the ester linkage, which is readily hydrolyzed by these enzymes, producing Nα-benzoyl-L-arginine, a product easily detectable by spectrophotometry at 253 nm. rsc.org Emerging research is now extending the use of BAEE to characterize newly discovered or less-studied enzymatic systems.
Researchers are employing BAEE to probe the activity of enzymes from diverse biological sources. For instance, it has been used to determine the proteolytic activity of a novel metalloprotease from Bacillus cereus and to study the kinetic properties of cocoonase, a trypsin-like serine protease. mdpi.comcore.ac.uk In the latter study, mutations at the key substrate-binding residue (Asp187) significantly diminished the enzyme's catalytic activity towards BAEE, highlighting the compound's value in probing enzyme structure-function relationships. mdpi.com
Furthermore, BAEE is proving instrumental in novel bio-nanotechnology applications. One study investigated the activity of papain immobilized within hybrid copper phosphate (B84403) nanoflowers. rsc.org Using BAEE as the substrate, the study demonstrated that the enzyme's activity was dramatically enhanced in this nano-confinement compared to free papain in solution. rsc.org Such research opens avenues for developing highly efficient and reusable biocatalysts for industrial and biomedical applications. The versatility of BAEE as a substrate is showcased by the broad range of enzymes whose activity can be assayed using this compound.
Table 1: Enzymes Assayed Using this compound (BAEE) as a Substrate
| Enzyme Family | Specific Enzyme(s) | Source / Context | Reference(s) |
|---|---|---|---|
| Serine Proteases | Trypsin | Bovine Pancreas | nih.gov |
| Thrombin | Blood Coagulation Cascade | sigmaaldrich.comcreative-enzymes.com | |
| Plasmin | Fibrinolysis | cymitquimica.comebi.ac.uk | |
| Kallikreins | Tissue and Plasma | cymitquimica.comcaymanchem.com | |
| Subtilisins | Bacillus species | creative-enzymes.comcaymanchem.com | |
| Cocoonase | Silkworm | mdpi.com | |
| Cysteine Proteases | Papain | Papaya Plant | rsc.orgsigmaaldrich.comnih.gov |
| Ficin (B600402) | Fig Plant | sigmaaldrich.comcreative-enzymes.com | |
| Bromelain (B1164189) | Pineapple Plant | sigmaaldrich.comrsc.org | |
| Deiminases | Protein Arginine Deiminase 4 (PAD4) | Human (implicated in rheumatoid arthritis) | caymanchem.comcaymanchem.com |
| Metalloproteases | Protease from Bacillus cereus | Bacteria | core.ac.uk |
Advancements in Kinetic Modeling and Assay Development
The study of enzyme kinetics is fundamental to understanding biological processes and for drug development. lsuhsc.edusolubilityofthings.com BAEE has long been a staple for kinetic assays, but modern advancements are refining how these measurements are made and interpreted. nih.govrsc.orgresearchgate.net
A significant leap in assay technology involves real-time, single-molecule detection. Researchers have developed a nanopore-based sensor to monitor the trypsin-catalyzed hydrolysis of BAEE. acs.org This label-free method uses a modified α-hemolysin nanopore that can distinguish the product of the reaction from the substrate, allowing for highly sensitive and continuous kinetic analysis. acs.org Another advanced technique, isothermal titration calorimetry (ITC), has been employed to directly measure the heat changes during the hydrolysis of BAEE by trypsin, providing both kinetic and thermodynamic data simultaneously. tainstruments.com
In the realm of high-throughput screening (HTS), BAEE is a key component in assays designed to discover new enzyme inhibitors. nih.gov For example, inhibitor screening kits for Protein Arginine Deiminases (PADs) utilize BAEE as a substrate. caymanchem.com The activity of PAD enzymes is linked to the production of ammonia (B1221849), which is detected by a fluorescent probe; effective inhibitors prevent this signal from developing. caymanchem.com
Computational modeling is also becoming increasingly integrated with experimental kinetic data. nih.gov While general models for enzyme kinetics are well-established, new software and algorithms are enhancing the ability to analyze complex reaction systems. chemrxiv.orgresearchgate.netacs.orgnih.gov The reliable kinetic data generated from BAEE assays can be fed into these computational models to build more accurate simulations of biochemical networks, aiding in the prediction of metabolic pathway behavior and the effects of potential drugs. nih.gov
Table 2: Modern Assay Developments Utilizing this compound (BAEE)
| Assay Technology | Principle | Application Example | Reference(s) |
|---|---|---|---|
| Nanopore Sensing | Real-time, label-free detection of single-molecule enzymatic reactions by monitoring ionic current changes as substrate/product passes through a nanopore. | Monitoring the kinetics of trypsin-catalyzed hydrolysis of BAEE. | acs.org |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during an enzymatic reaction to determine kinetic and thermodynamic parameters. | Studying the hydrolysis of BAEE by trypsin and the effect of competitive inhibitors. | tainstruments.com |
| Fluorescence-Based HTS | The enzymatic reaction with BAEE produces a byproduct (e.g., ammonia for PAD enzymes) that reacts with a detector to generate a fluorescent signal. | High-throughput screening for inhibitors of Protein Arginine Deiminase 4 (PAD4). | caymanchem.com |
| Spectrophotometry in Novel Systems | Standard UV absorbance measurement of the product (Nα-benzoyl-L-arginine) at 253 nm. | Assessing the enhanced catalytic activity of papain immobilized in bio-nanoflowers. | rsc.org |
Further Elucidation of Biological Roles and Therapeutic Targets
Research using BAEE is contributing to a deeper understanding of complex biological processes and aiding in the identification of new therapeutic targets. While BAEE is primarily a tool, studies on its interactions within biological systems can yield important insights. For instance, a pharmacological study revealed that although BAEE causes vasorelaxation, it does so through a direct action on vascular smooth muscle and, unlike L-arginine, cannot serve as a substrate for the synthesis of endothelium-derived relaxing factor/nitric oxide (EDRF/NO). nih.gov This clarifies the specific pathways through which arginine derivatives can act.
The most significant contribution of BAEE in this area is its use in studying enzymes linked to human diseases. Its role as a substrate for tissue kallikrein and Protein Arginine Deiminase 4 (PAD4) is particularly noteworthy. caymanchem.com Elevated tissue kallikrein activity may be a predictor for recurrent stroke, while PAD4 is a transcriptional corepressor implicated in the progression of rheumatoid arthritis. caymanchem.com By enabling the measurement of these enzymes' activities and the screening for their inhibitors, BAEE serves as a valuable tool in the quest for new therapies for these conditions. caymanchem.com
Future research will likely see BAEE integrated with modern "omics" and systems biology approaches for target discovery. nih.gov As genomics and proteomics identify novel proteases or other enzymes associated with diseases like cancer or hypertension, BAEE can be used for the initial characterization and validation of these potential targets. nih.govoup.comahajournals.orgacir.org For example, once a new protease is identified as a potential drug target, BAEE could be used in primary assays to determine its basic enzymatic function and to screen for initial hit compounds in drug discovery campaigns. nih.gov This positions BAEE as an enduring and relevant compound at the interface of fundamental biochemistry and translational medicine.
Q & A
Q. How is BAEE utilized as a substrate in trypsin activity assays?
BAEE is a chromogenic substrate for quantifying trypsin activity. Upon hydrolysis, the ester bond cleavage releases benzoyl-L-arginine, which can be measured spectrophotometrically at 247 nm. The rate of absorbance change correlates with enzyme activity. One BAEE unit is defined as the amount of enzyme producing a ΔA₂₄₇ of 0.001 per minute at 25°C and pH 8.1 .
Q. What experimental parameters are critical for kinetic studies using BAEE?
Key parameters include:
- Substrate concentration range : 0.1–2.0 mM to cover Km values (typically \sim0.5–1.0 mM for trypsin) .
- pH and temperature : Optimal at pH 8.1 and 25°C; deviations alter catalytic efficiency .
- Inhibition controls : Include serine protease inhibitors (e.g., PMSF) to confirm specificity .
- Data collection : Use initial velocity measurements (first 10% of reaction) to avoid product inhibition .
Q. How does BAEE compare to other trypsin substrates (e.g., BAPNA) in specificity assays?
BAEE’s benzoyl group facilitates π-π interactions with trypsin’s hydrophobic binding pocket, enhancing specificity. Unlike BAPNA (a nitroanilide derivative), BAEE does not require secondary coupling reagents, simplifying assay workflows. However, BAPNA offers higher sensitivity for low-activity samples due to its chromogenic nitroaniline release .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported Km values for BAEE-hydrolyzing enzymes?
Discrepancies often arise from:
- Enzyme source variability : Commercial trypsin (e.g., Sigma IX-S vs. Promega PSG) shows 30–40% activity differences due to purity .
- Buffer composition : Ionic strength and divalent cations (e.g., Ca²⁺) modulate enzyme stability .
- Solution : Standardize assays using Lineweaver-Burk plots to derive Km under controlled conditions. Validate with orthogonal methods (e.g., HPLC quantification of hydrolysis products) .
Q. What strategies improve reproducibility in BAEE-based assays with thermally unstable enzymes?
- Stabilization : Pre-incubate enzymes with 1 mM CaCl₂ to reduce autolysis .
- Low-temperature kinetics : Conduct assays at 15–20°C to balance enzyme stability and activity .
- Batch normalization : Calibrate each enzyme lot using BAEE units and adjust concentrations accordingly .
Q. How can BAEE hydrolysis be integrated with real-time pH monitoring systems?
BAEE hydrolysis acidifies solutions via arginine release, enabling pH-sensitive detection.
- Photoacid-coupled systems : Use photoacids (e.g., HPTS) immobilized on nanowires. The pH drop from BAEE hydrolysis alters fluorescence or conductivity, enabling real-time tracking .
- Method : Combine 0.5 mM BAEE with 10 μM HPTS in Tris buffer. Monitor fluorescence at 450 nm (excitation: 405 nm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
